[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate
Description
[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate is a complex carbohydrate derivative characterized by a central oxane (pyranose) ring substituted with acetyloxy, acetamido, and phenoxy functional groups. The compound belongs to the class of acetylated glucosamine analogs, where the 4-bromophenoxy group at the C6 position distinguishes it from related structures.
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFVABHSGIIDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Br)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate (CAS No. 38229-74-2) is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Formula
- C20H24BrNO9
Molecular Weight
- 502.31 g/mol
Structural Features
The compound features a bromophenoxy group and multiple acetyl functionalities that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H24BrNO9 |
| Molecular Weight | 502.31 g/mol |
| CAS Number | 38229-74-2 |
| Purity | 98% |
Research indicates that compounds similar to [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate may interact with various biological targets, including enzymes involved in metabolic pathways.
Potential Targets
- Acetyl-CoA Carboxylases (ACCs) : These enzymes are crucial in fatty acid metabolism and have been identified as targets for obesity and metabolic syndrome treatments.
- Peroxisome Proliferator-Activated Receptors (PPARs) : These receptors play significant roles in lipid metabolism and glucose homeostasis.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds with structural similarities:
- Study on ACC Inhibition :
- Antimicrobial Activity :
Table 2: Biological Activity Summary
Comparison with Similar Compounds
Key Features :
- IUPAC Name: [(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate.
- Molecular Formula: C₂₂H₂₅BrNO₁₀ (calculated based on analogs in and ).
- Molecular Weight : ~543.35 g/mol (estimated from similar compounds).
- Functional Groups: Three acetyloxy (OAc) groups at C2, C3, and C2. Acetamido (NHAc) group at C3. 4-Bromophenoxy substituent at C4.
This compound is structurally related to bioactive glycosides and intermediates in pharmaceutical synthesis.
Comparison with Similar Compounds
The target compound shares a core oxane ring structure with several analogs, differing primarily in substituents at the C6 phenoxy group and acetyl/acetylamino patterns.
Structural and Functional Group Variations
Impact of Substituents on Properties
Electronic Effects: Bromo/Chloro Groups: The electron-withdrawing nature of bromine (4-bromophenoxy) and chlorine (4-chlorophenoxy) increases the compound’s stability toward nucleophilic attack compared to electron-donating groups like methyl . Formyl Group: The 4-formyl-2-methoxyphenoxy analog () introduces polarity and reactivity, making it a candidate for further derivatization via aldehyde-amine coupling .
Steric Effects :
- Bulkier substituents like naphthalen-2-yloxy () may hinder interactions with enzymatic targets but improve stacking in crystalline phases, as inferred from safety data sheets .
Biological Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
